UNII-09BM0V691H

Description

UNII-09BM0V691H is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol (CAS 1046861-20-4) . Its IUPAC name is (3-bromo-5-chlorophenyl)boronic acid, characterized by a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs in pharmaceuticals and materials science .

Properties

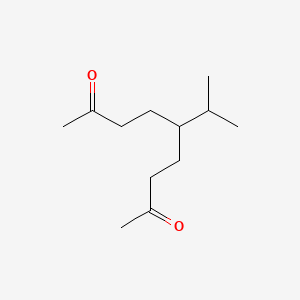

CAS No. |

55023-57-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

5-propan-2-ylnonane-2,8-dione |

InChI |

InChI=1S/C12H22O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h9,12H,5-8H2,1-4H3 |

InChI Key |

BREDJDFEELXLIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCC(=O)C)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 5-(1-Methylethyl)-2,8-nonanedione can be achieved through various synthetic routes. One common method involves the reaction of appropriate ketones with isopropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: : Industrial production of 5-(1-Methylethyl)-2,8-nonanedione typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: : 5-(1-Methylethyl)-2,8-nonanedione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.

Substitution: Substitution reactions may involve halogenation or alkylation using appropriate halogenating agents or alkyl halides.

Major Products Formed: : The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: : In chemistry, 5-(1-Methylethyl)-2,8-nonanedione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.

Biology: : In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and related compounds.

Medicine: : In the medical field, 5-(1-Methylethyl)-2,8-nonanedione may be investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical agents.

Industry: : Industrial applications include its use as a chemical intermediate in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Methylethyl)-2,8-nonanedione involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including oxidation-reduction processes and enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form reactive intermediates and interact with cellular components.

Comparison with Similar Compounds

Key Differences:

The additional chlorine substituent in the structurally similar compound increases molecular weight and lipophilicity but reduces solubility and synthetic yield due to steric effects .

Functionally Similar Compound: 5-Methoxy-N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS 905306-69-6)

Molecular Formula : C₇H₁₀N₂O | Molecular Weight : 138.17 g/mol | Similarity Score : 0.85 .

Key Differences:

While UNII-09BM0V691H is optimized for catalytic applications , the pyridine derivative is tailored for biological interactions , evidenced by its higher hydrogen-bond acceptor count (TPSA = 40.46 Ų vs. 35.48 Ų) .

Research Findings and Data

Comparative Analysis Table

| Property | UNII-09BM0V691H | (6-Bromo-2,3-dichlorophenyl)boronic Acid | 5-Methoxy-N-(pyridin-2-ylmethyl)pyridin-2-amine |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ | C₇H₁₀N₂O |

| Molecular Weight | 235.27 | 270.28 | 138.17 |

| Log Po/w (XLOGP3) | 2.15 | 2.78 | 1.92 |

| Solubility (mg/mL) | 0.24 | 0.18 | 12.5 (high) |

| Bioactivity | Cross-coupling | Cross-coupling | Enzyme inhibition |

| Synthetic Yield | 69% | 58% | 30–69% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.